4,4-Dicyano-3-methyl-3-butenal dimethyl acetal
Overview
Description
4,4-Dicyano-3-methyl-3-butenal dimethyl acetal is an organic compound with the molecular formula C9H12N2O2. It is characterized by the presence of two cyano groups and a dimethyl acetal functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dicyano-3-methyl-3-butenal dimethyl acetal can be synthesized through the reaction of acetylacetaldehyde dimethyl acetal with malononitrile. The reaction typically involves the use of a strong acid catalyst and is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Dicyano-3-methyl-3-butenal dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl acetal group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dicyano-3-methyl-3-butenal dimethyl acetal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal involves its reactivity with various nucleophiles and electrophiles. The cyano groups and the dimethyl acetal functional group play a crucial role in its chemical behavior. The compound can form intermediates that participate in further chemical transformations, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
1,1-Dicyano-4-methoxy-2-methyl-1,3-butadiene: A structurally related compound with similar reactivity.
3-Amino-2-chloro-4-methylpyridine: Another compound with cyano groups and similar synthetic routes
Uniqueness
4,4-Dicyano-3-methyl-3-butenal dimethyl acetal is unique due to its combination of cyano groups and a dimethyl acetal functional group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(4,4-dimethoxybutan-2-ylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(8(5-10)6-11)4-9(12-2)13-3/h9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYBHSRNBNLRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433107 | |
Record name | 4,4-dicyano-3-methyl-3-butenal dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410547-37-4 | |
Record name | 4,4-dicyano-3-methyl-3-butenal dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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